molecular formula C13H17N3OS B14879881 N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B14879881
M. Wt: 263.36 g/mol
InChI Key: MYLYAWRNYSOACB-UHFFFAOYSA-N
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Description

N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a complex organic compound with a unique structure that includes a fused diazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-methyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C13H17N3OS/c1-14-13(18)15-6-9-5-10(8-15)11-3-2-4-12(17)16(11)7-9/h2-4,9-10H,5-8H2,1H3,(H,14,18)

InChI Key

MYLYAWRNYSOACB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

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